molecular formula C11H9NO2 B13681974 7-Methylquinoline-6-carboxylic acid

7-Methylquinoline-6-carboxylic acid

Cat. No.: B13681974
M. Wt: 187.19 g/mol
InChI Key: APQAKKWYIPRMBU-UHFFFAOYSA-N
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Description

7-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry. The compound this compound is characterized by a methyl group at the 7th position and a carboxylic acid group at the 6th position on the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis are commonly used to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methylquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 7-Methylquinoline-6-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

7-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-10-8(3-2-4-12-10)6-9(7)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

APQAKKWYIPRMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1C(=O)O

Origin of Product

United States

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